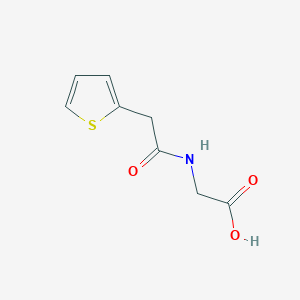
N-thienylacetylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-thienylacetylglycine: is an organic compound with the molecular formula C8H9NO3S It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a thienylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-thienylacetylglycine can be synthesized through the reaction of thienylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: N-thienylacetylglycine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienylacetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like bromine, nitric acid, or alkyl halides.
Major Products:
Oxidation: Thienylacetylglycine sulfoxide or sulfone.
Reduction: Thienylacetylglycinol.
Substitution: Various substituted thienylacetylglycine derivatives.
Scientific Research Applications
Chemistry: N-thienylacetylglycine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role as a bioactive molecule. It may interact with enzymes or receptors, influencing various biochemical pathways.
Medicine: this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N-thienylacetylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylacetyl group may enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This interaction can influence various cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Thienylacetic acid: Shares the thienyl group but lacks the glycine moiety.
N-acetylglycine: Contains the glycine moiety but with an acetyl group instead of thienylacetyl.
Thienylglycine: Combines the thienyl and glycine moieties but without the acetyl group.
Uniqueness: N-thienylacetylglycine is unique due to the presence of both the thienyl and acetyl groups attached to the glycine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C8H9NO3S/c10-7(9-5-8(11)12)4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,10)(H,11,12) |
InChI Key |
ILQKLXNIBYSXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















